4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 927801-81-8
VCID: VC2930751
InChI: InChI=1S/C15H13FO/c1-10-3-5-14(11(2)7-10)12-4-6-15(16)13(8-12)9-17/h3-9H,1-2H3
SMILES: CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C=O)C
Molecular Formula: C15H13FO
Molecular Weight: 228.26 g/mol

4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde

CAS No.: 927801-81-8

Cat. No.: VC2930751

Molecular Formula: C15H13FO

Molecular Weight: 228.26 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde - 927801-81-8

Specification

CAS No. 927801-81-8
Molecular Formula C15H13FO
Molecular Weight 228.26 g/mol
IUPAC Name 5-(2,4-dimethylphenyl)-2-fluorobenzaldehyde
Standard InChI InChI=1S/C15H13FO/c1-10-3-5-14(11(2)7-10)12-4-6-15(16)13(8-12)9-17/h3-9H,1-2H3
Standard InChI Key TVDCUYNAJSERBS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C=O)C
Canonical SMILES CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C=O)C

Introduction

Structural Characterization and Isomerism

Core Structure and Substituents

The compound features:

  • Biphenyl backbone: A central single bond connecting two aromatic rings, with fluorine at the 4 position of the parent ring.

  • Methyl groups: Two methyl substituents at the 2' and 4' positions of the second phenyl ring.

  • Carbaldehyde group: A formyl (-CHO) group at the 3 position of the parent ring.

This configuration creates steric and electronic interactions between substituents, influencing reactivity and molecular properties.

PositionSubstituentRingBond Orientation
4FluorineParentOrtho to carbaldehyde
2'MethylSecondPara to 4'-methyl
4'MethylSecondOrtho to 2'-methyl
3FormylParentCentral functional group

Conformational Analysis

Synthetic Pathways and Precursor Analysis

Key Synthetic Strategies

Synthesis likely involves:

  • Biphenyl formation: Suzuki-Miyaura coupling of halogenated aryl boronic acids with aryl halides .

  • Functional group introduction:

    • Formylation: Vilsmeier-Haack or Gattermann-Koch reactions on brominated biphenyl precursors .

    • Methylation: Friedel-Crafts alkylation or Ullmann coupling for methyl group installation .

    • Fluorination: Electrophilic aromatic substitution or nucleophilic displacement (e.g., using KF or Bu4N+F-) .

Precursor Optimization

Critical intermediates include:

  • 4-Fluoro-3-bromobiphenyl: Enables formylation via palladium-catalyzed coupling (e.g., with HCN) .

  • 2',4'-Dimethylbiphenyl: Synthesized via Ullmann coupling of 2-bromo-4-methyltoluene with 4-methylphenylboronic acid .

Table 1: Representative Precursor Syntheses

PrecursorMethodCatalyst/ReagentsYieldReference
4-Fluoro-3-bromobiphenylSuzuki couplingPd(PPh3)2Cl2, K3PO470%
2',4'-DimethylbiphenylUllmann couplingCuI, L-proline85%
3-Formyl-4-fluorobiphenylVilsmeier-HaackPOCl3, DMF90%

Physicochemical Properties

Molecular Properties

PropertyValue (Estimated)Basis
Molecular formulaC15H13F OBiphenyl (C12H10) + CHO (CHO) + 2 CH3
Molecular weight230.26 g/molSum of atomic weights
LogP~3.5Fluorine (hydrophobic) + methyl (hydrophobic) + CHO (hydrophilic)
Melting point80–120°CAnalogous biphenyl aldehydes
Boiling point>200°CEstimated from aromatic volatility

Spectroscopic Data

H NMR (CDCl3, 400 MHz):

  • δ 9.8–10.0 ppm: Aldehyde proton (s, 1H).

  • δ 7.4–7.8 ppm: Aromatic protons (m, 8H).

  • δ 2.3–2.6 ppm: Methyl groups (s, 6H).

13C NMR (CDCl3, 101 MHz):

  • δ 190–195 ppm: Aldehyde carbon.

  • δ 155–160 ppm: Fluorinated carbon.

  • δ 128–140 ppm: Aromatic carbons.

  • δ 20–25 ppm: Methyl carbons.

Applications and Functional Derivatives

Pharmaceutical Intermediates

The compound’s fluorine and aldehyde groups make it valuable for:

  • Anticancer agents: Aldehyde intermediates in heterocyclic synthesis (e.g., imidazoles, oxazoles) .

  • Kinase inhibitors: Biphenyl scaffolds with fluorine enhance binding affinity to hydrophobic pockets .

Example Derivative Synthesis:

  • Condensation with amines: Forms Schiff bases or oxazolidinones.

  • Reduction to alcohol: Pd/C-H2 or NaBH4 for alcohol precursors.

  • Oxidation to carboxylic acid: KMnO4 or CrO3 for acid derivatives.

Materials Science

  • Liquid crystals: Fluorinated biphenyls improve mesophase stability .

  • Organic semiconductors: Electron-deficient aldehydes for charge transport layers.

HazardSeverityPrecautionReference
Skin irritationModeratePPE (gloves, goggles)
Eye irritationHighProlonged exposure avoidance
Respiratory exposureLowUse in fume hood

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundSubstituentsKey ApplicationReference
4'-Fluoro-2',4-dimethoxybiphenyl-3-carbaldehydeMethoxy groupsAntiviral intermediates
3'-Fluoro-2-methylbiphenyl-4-carbaldehydeSingle methylKinase inhibitors
2',4'-Dichloro-4-fluorobiphenyl-3-carbaldehydeChlorineAgrochemicals

Research Gaps and Future Directions

  • Synthetic Optimization: Developing cost-effective routes to reduce reliance on palladium catalysts.

  • Biological Profiling: In vitro/in vivo testing for anticancer or antimicrobial activity.

  • Computational Modeling: DFT studies to predict conformational preferences and reactivity.

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